molecular formula C29H41ClN4O7 B560419 Omadacycline hydrochloride

Omadacycline hydrochloride

Cat. No.: B560419
M. Wt: 593.1 g/mol
InChI Key: XFPTUHUKKFUSNF-XGLFQKEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTK0796 hydrochloride, also known as omadacycline hydrochloride, is a novel aminomethylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. PTK0796 hydrochloride has unique chemical modifications at the C7 and C9 positions of the core tetracycline rings, which enhance its stability against tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

Mechanism of Action

Target of Action

Omadacycline hydrochloride, a novel aminomethylcycline antibiotic, primarily targets the bacterial 30s ribosomal subunit . This ribosomal subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibiotics like omadacycline .

Mode of Action

Omadacycline binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity . By binding to this site, omadacycline blocks protein synthesis, disrupting many facets of cellular function and leading to either cell death or stasis . This mechanism of action is similar to that of other tetracyclines .

Biochemical Pathways

The primary biochemical pathway affected by omadacycline is bacterial protein synthesis. By binding to the 30s ribosomal subunit, omadacycline inhibits this process, preventing the bacteria from producing essential proteins . This disruption affects various cellular functions, leading to the inhibition of bacterial growth or even cell death .

Pharmacokinetics

Omadacycline exhibits linear and predictable systemic exposure after intravenous (IV) administration over a dose range of 25 to 600 mg in healthy subjects . The oral bioavailability of omadacycline is 34.5% under fasted conditions . Both the maximum plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) values significantly decrease when a high-fat meal is administered 2 hours before oral dosing of omadacycline . Omadacycline has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that is concentration independent . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug-drug interactions .

Result of Action

The result of omadacycline’s action is the inhibition of bacterial growth or cell death . By blocking protein synthesis, omadacycline disrupts many facets of cellular function, leading to these outcomes . It has been shown to be highly effective in treating infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical, and anaerobic bacteria .

Action Environment

The action of omadacycline can be influenced by various environmental factors. For instance, the presence of divalent or trivalent cation-containing products (e.g., antacids and iron-containing preparations) can interfere with the absorption of omadacycline, reducing its bioavailability . Therefore, it is advisable to avoid concurrent administration of these products for at least 4 hours after oral administration of omadacycline .

Biochemical Analysis

Biochemical Properties

Omadacycline hydrochloride interacts with the bacterial 30s ribosomal subunit . It inhibits bacterial protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis . It retains antibacterial activity against strain-specific efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .

Cellular Effects

This compound has broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobic, anaerobic, and atypical bacteria . It has been shown to be highly effective in treating increasingly problematic, clinically prevalent infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical and anaerobic bacteria .

Molecular Mechanism

The mechanism of action of this compound is similar to that of other tetracyclines. It binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity . There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in animal models at treating increasingly problematic, clinically prevalent infections . The systemic exposure (i.e., maximum plasma concentrations [Cmax] and area under the plasma concentration–time curve [AUC]) after intravenous (IV) administration were linear and predictable over the dose range of 25 and 600 mg in healthy subjects .

Dosage Effects in Animal Models

The clinical efficacy of this compound has been demonstrated in several animal models including neutropenic murine lung infection, thigh infection, and intraperitoneal challenge model .

Metabolic Pathways

This compound is metabolically stable in human liver microsomes and hepatocytes . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .

Transport and Distribution

This compound has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of omadacycline in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTK0796 hydrochloride involves multiple steps, starting from the core structure of minocycline. The chemical modifications at the C7 and C9 positions are achieved through specific reactions that introduce aminomethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .

Industrial Production Methods: Industrial production of PTK0796 hydrochloride follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is then purified through crystallization and other separation techniques to obtain high-purity PTK0796 hydrochloride suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: PTK0796 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

PTK0796 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying tetracycline derivatives and their chemical properties.

    Biology: Investigated for its antibacterial activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative bacteria.

    Medicine: Developed as a treatment for acute bacterial skin and skin structure infections, community-acquired bacterial pneumonia, and urinary tract infections.

    Industry: Utilized in the development of new antibiotics and as a reference compound in antimicrobial research

Comparison with Similar Compounds

Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTUHUKKFUSNF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omadacycline hydrochloride
Reactant of Route 2
Omadacycline hydrochloride
Reactant of Route 3
Omadacycline hydrochloride
Reactant of Route 4
Omadacycline hydrochloride
Reactant of Route 5
Omadacycline hydrochloride
Reactant of Route 6
Omadacycline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.